(4S,4aR,5S,5aR,12aR)-7-chloro-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methylidene-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide,2-hydroxy-5-sulfobenzoic acid
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Overview
Description
Meclocycline (Sulfosalicylate Salt) is a tetracycline antibiotic known for its broad-spectrum antimicrobial activity. It is primarily used to prevent bacterial skin infections and is under investigation for various clinical applications, including the treatment of oral mucositis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Meclocycline (Sulfosalicylate Salt) is synthesized through a series of chemical reactions involving the parent compound meclocycline and sulfosalicylic acid. The process typically involves the following steps:
Formation of Meclocycline: Meclocycline is synthesized by modifying the tetracycline structure to introduce a chlorine atom and a dimethylamino group.
Salt Formation: Meclocycline is then reacted with sulfosalicylic acid to form the sulfosalicylate salt. .
Industrial Production Methods
Industrial production of Meclocycline (Sulfosalicylate Salt) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of meclocycline are synthesized using optimized reaction conditions.
Purification: The crude product is purified through crystallization or chromatography to obtain high-purity meclocycline.
Salt Formation: The purified meclocycline is then reacted with sulfosalicylic acid to form the final product, which is further purified and dried
Chemical Reactions Analysis
Types of Reactions
Meclocycline (Sulfosalicylate Salt) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at the chlorine atom or other reactive sites on the molecule
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions
Major Products
The major products formed from these reactions include various derivatives of meclocycline with modified functional groups, which can have different biological activities .
Scientific Research Applications
Meclocycline (Sulfosalicylate Salt) has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and stability of tetracycline antibiotics.
Biology: The compound is used to investigate the mechanisms of bacterial resistance and the efficacy of new antimicrobial agents.
Medicine: Meclocycline is being studied for its potential use in treating skin infections, bacterial vaginitis, vulvovaginitis, and cervicitis
Industry: It is used in the development of topical formulations for skin infections and as a reference standard in quality control
Mechanism of Action
Meclocycline (Sulfosalicylate Salt) exerts its effects by binding to the 30S subunit of the bacterial ribosome. This binding inhibits the association of aminoacyl-tRNA with the ribosome, thereby blocking protein synthesis. The compound’s broad-spectrum activity is due to its ability to target both Gram-positive and Gram-negative bacteria .
Comparison with Similar Compounds
Similar Compounds
Tetracycline: Another broad-spectrum antibiotic with a similar mechanism of action.
Doxycycline: A tetracycline derivative with improved pharmacokinetic properties.
Minocycline: Known for its enhanced activity against resistant bacterial strains
Uniqueness
Meclocycline (Sulfosalicylate Salt) is unique due to its specific chemical structure, which includes a chlorine atom and a sulfosalicylate moiety. These modifications enhance its solubility and stability, making it a valuable compound for both research and clinical applications .
Properties
Molecular Formula |
C29H27ClN2O14S |
---|---|
Molecular Weight |
695.0 g/mol |
IUPAC Name |
(12aR)-7-chloro-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methylidene-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;2-hydroxy-5-sulfobenzoic acid |
InChI |
InChI=1S/C22H21ClN2O8.C7H6O6S/c1-6-9-7(23)4-5-8(26)11(9)16(27)12-10(6)17(28)14-15(25(2)3)18(29)13(21(24)32)20(31)22(14,33)19(12)30;8-6-2-1-4(14(11,12)13)3-5(6)7(9)10/h4-5,10,14-15,17,26-28,31,33H,1H2,2-3H3,(H2,24,32);1-3,8H,(H,9,10)(H,11,12,13)/t10?,14?,15?,17?,22-;/m0./s1 |
InChI Key |
WVJKUGVVYXCLFV-ONECEPMTSA-N |
Isomeric SMILES |
CN(C)C1C2C(C3C(=C)C4=C(C=CC(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)Cl)O.C1=CC(=C(C=C1S(=O)(=O)O)C(=O)O)O |
Canonical SMILES |
CN(C)C1C2C(C3C(=C)C4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)Cl)O.C1=CC(=C(C=C1S(=O)(=O)O)C(=O)O)O |
Origin of Product |
United States |
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